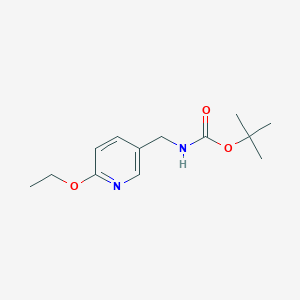
tert-Butyl ((6-ethoxypyridin-3-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H20N2O3. It is a derivative of carbamate, which is commonly used in organic synthesis as a protecting group for amines. This compound is of interest due to its unique structure, which includes a tert-butyl group and an ethoxypyridine moiety, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate typically involves the reaction of 6-ethoxypyridin-3-ylmethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
- Dissolve 6-ethoxypyridin-3-ylmethanol in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by column chromatography to obtain tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate in high yield .
Industrial Production Methods
Industrial production of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization or distillation to ensure the product’s high purity and yield .
化学反应分析
Types of Reactions
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamate group, leading to the formation of substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or halides under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed .
科学研究应用
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate has several scientific research applications, including:
作用机制
The mechanism of action of tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group (Boc) is stable under basic conditions but can be cleaved under acidic conditions to release the free amine. This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used for similar purposes in organic synthesis.
Benzyl carbamate: Another protecting group for amines, which can be removed by hydrogenolysis.
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group used in peptide synthesis.
Uniqueness
tert-Butyl((6-ethoxypyridin-3-yl)methyl)carbamate is unique due to its combination of a tert-butyl group and an ethoxypyridine moiety. This structure provides specific reactivity and stability characteristics that are advantageous in certain synthetic applications. Its ability to undergo various chemical reactions while maintaining the integrity of the protecting group makes it a versatile compound in organic synthesis .
属性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
tert-butyl N-[(6-ethoxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-5-17-11-7-6-10(8-14-11)9-15-12(16)18-13(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16) |
InChI 键 |
DAVSIGSFDPTTMX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


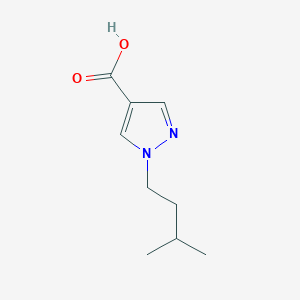
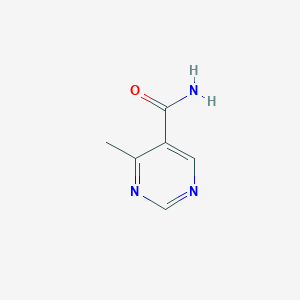
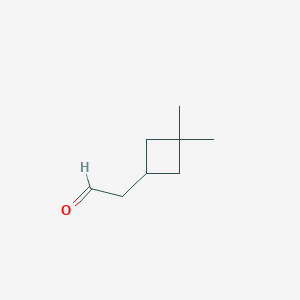
![1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13001808.png)
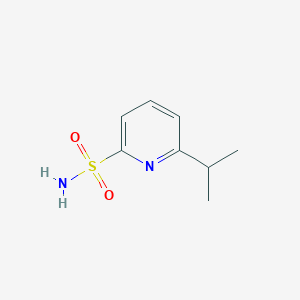
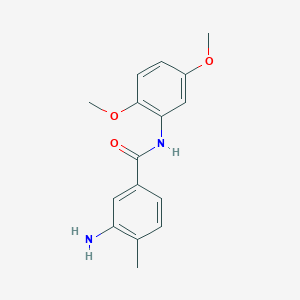
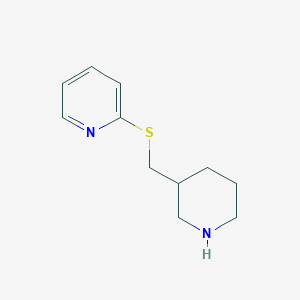
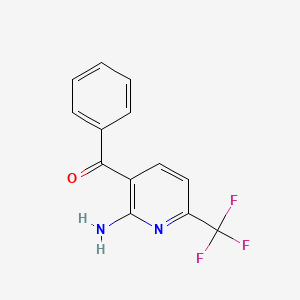
![2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B13001852.png)
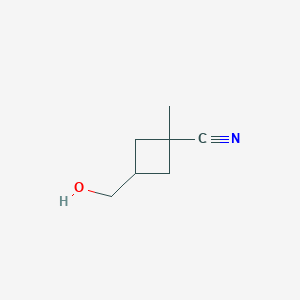
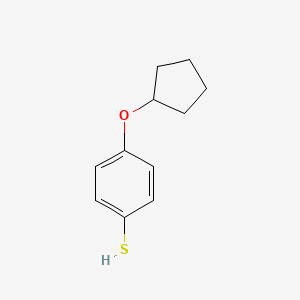
![1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13001859.png)
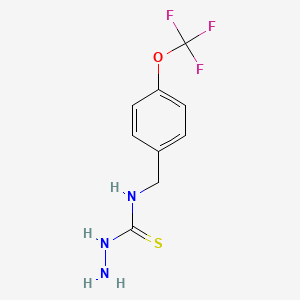
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
